molecular formula C33H22Br2N2O6 B11264481 2-(4-Bromobenzoyloxy)-5-[(E)-{[2-(naphthalen-2-yloxy)acetamido]imino}methyl]phenyl 4-bromobenzoate

2-(4-Bromobenzoyloxy)-5-[(E)-{[2-(naphthalen-2-yloxy)acetamido]imino}methyl]phenyl 4-bromobenzoate

Cat. No.: B11264481
M. Wt: 702.3 g/mol
InChI Key: SDEGTDUFHRMUJK-ODNPBWNPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Bromobenzoyloxy)-5-[(E)-{[2-(naphthalen-2-yloxy)acetamido]imino}methyl]phenyl 4-bromobenzoate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes bromobenzoyloxy and naphthalen-2-yloxy groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromobenzoyloxy)-5-[(E)-{[2-(naphthalen-2-yloxy)acetamido]imino}methyl]phenyl 4-bromobenzoate typically involves multiple steps, including the formation of intermediate compounds. The process begins with the preparation of 4-bromobenzoic acid, which is then esterified with phenol derivatives to form the bromobenzoyloxy group. The naphthalen-2-yloxy group is introduced through a nucleophilic substitution reaction, followed by the formation of the acetamido group via an amidation reaction. The final step involves the condensation of the intermediate compounds to form the target molecule under controlled conditions, such as specific temperatures and pH levels .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing automated reactors and continuous flow systems to ensure consistent quality and purity. The use of catalysts and advanced purification techniques, such as chromatography, is common to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromobenzoyloxy)-5-[(E)-{[2-(naphthalen-2-yloxy)acetamido]imino}methyl]phenyl 4-bromobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

    Electrophiles: Bromine, chlorine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various derivatives with different functional groups .

Scientific Research Applications

2-(4-Bromobenzoyloxy)-5-[(E)-{[2-(naphthalen-2-yloxy)acetamido]imino}methyl]phenyl 4-bromobenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Bromobenzoyloxy)-5-[(E)-{[2-(naphthalen-2-yloxy)acetamido]imino}methyl]phenyl 4-bromobenzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, reducing inflammation and associated symptoms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-(4-Bromobenzoyloxy)-5-[(E)-{[2-(naphthalen-2-yloxy)acetamido]imino}methyl]phenyl 4-bromobenzoate stands out due to its unique combination of bromobenzoyloxy and naphthalen-2-yloxy groups. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C33H22Br2N2O6

Molecular Weight

702.3 g/mol

IUPAC Name

[2-(4-bromobenzoyl)oxy-4-[(E)-[(2-naphthalen-2-yloxyacetyl)hydrazinylidene]methyl]phenyl] 4-bromobenzoate

InChI

InChI=1S/C33H22Br2N2O6/c34-26-11-6-23(7-12-26)32(39)42-29-16-5-21(17-30(29)43-33(40)24-8-13-27(35)14-9-24)19-36-37-31(38)20-41-28-15-10-22-3-1-2-4-25(22)18-28/h1-19H,20H2,(H,37,38)/b36-19+

InChI Key

SDEGTDUFHRMUJK-ODNPBWNPSA-N

Isomeric SMILES

C1=CC=C2C=C(C=CC2=C1)OCC(=O)N/N=C/C3=CC(=C(C=C3)OC(=O)C4=CC=C(C=C4)Br)OC(=O)C5=CC=C(C=C5)Br

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OCC(=O)NN=CC3=CC(=C(C=C3)OC(=O)C4=CC=C(C=C4)Br)OC(=O)C5=CC=C(C=C5)Br

Origin of Product

United States

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